molecular formula C11H22ClN B121511 2-Cyclopentylazepane hydrochloride CAS No. 1177362-74-1

2-Cyclopentylazepane hydrochloride

Cat. No. B121511
M. Wt: 203.75 g/mol
InChI Key: IXWXMDLDUOYGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylazepane hydrochloride is a chemical compound with the molecular formula C11H22ClN . It has an average mass of 203.752 Da and a monoisotopic mass of 203.144073 Da . This product is intended for research use only.

Scientific Research Applications

1. Kinetics and Mechanism in Alkaline Solutions

Research on cyclopentolate hydrochloride, a related compound to 2-Cyclopentylazepane hydrochloride, has explored its kinetics and mechanism in alkaline solutions. The degradation process in these solutions follows first-order kinetics, influenced by pH, buffers, and temperature. This study identifies the degradation products and proposes a reaction mechanism, enhancing understanding of the compound's stability and reactivity under different conditions (Roy, 1995).

2. Synthesis of Derivatives

The synthesis of 4,5-trimethylene-4,5-dihydroisoxazoles using 2-acetylcyclopentanones demonstrates the utility of cyclopentane ring structures in creating new chemical entities. This kind of synthesis can be significant in developing novel compounds with potential applications in various scientific fields (Martins, Flores, Freitag, & Zanatta, 1996).

3. Interaction with Cyclodextrins

Studies on the interaction between cyclopentolate and cyclodextrins provide insights into the formation of complexes that can stabilize the compound against hydrolysis. This understanding is crucial for developing formulations that enhance the stability and efficacy of pharmaceutical compounds (Roy, 1996).

4. Supramolecular Self-Assembly

The study of supramolecular interactions, such as those between Imipramine hydrochloride and beta-cyclodextrin, reveals how complex formation can modify the physical chemistry properties of guest molecules. This research is relevant for developing pharmaceutical formulations and understanding molecular interactions in solution (De Sousa et al., 2008).

5. Corrosion Inhibition and Surfactant Properties

Investigating compounds like 2-Cyclohexenylcyclohexanone for their corrosion inhibition and surfactant properties in hydrochloric acid solutions highlights potential industrial applications, such as in materials protection and surface chemistry (Ostapenko, Gloukhov, & Bunev, 2014).

6. Cyclodextrins in Pharmaceutical Applications

Cyclodextrins, associated with cyclopentolate hydrochloride, have a wide range of pharmaceutical applications. They enhance the solubility of poorly soluble drugs, increase drug permeability, and improve bioavailability, crucial for drug development and formulation (Jansook, Ogawa, & Loftsson, 2018).

properties

IUPAC Name

2-cyclopentylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-8-11(12-9-5-1)10-6-3-4-7-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWXMDLDUOYGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589585
Record name 2-Cyclopentylazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylazepane hydrochloride

CAS RN

1177362-74-1
Record name 2-Cyclopentylazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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